
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyrimidine, ethylamine, and aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or dimethylformamide (DMF), and a catalyst such as a base (e.g., sodium hydroxide or potassium carbonate).
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
5-bromo-2-(phenylamino)pyrimidin-4(3H)-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one: Lacks the bromine atom, leading to different chemical properties.
5-bromo-3-ethylpyrimidin-4(3H)-one: Lacks the phenylamino group, which may influence its interaction with biological targets.
Uniqueness
5-bromo-3-ethyl-2-(phenylamino)pyrimidin-4(3H)-one is unique due to the presence of both bromine and phenylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a pharmacologically active compound.
特性
分子式 |
C12H12BrN3O |
|---|---|
分子量 |
294.15 g/mol |
IUPAC名 |
2-anilino-5-bromo-3-ethylpyrimidin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-11(17)10(13)8-14-12(16)15-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) |
InChIキー |
CXHUQCBHNXIIFK-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=CN=C1NC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
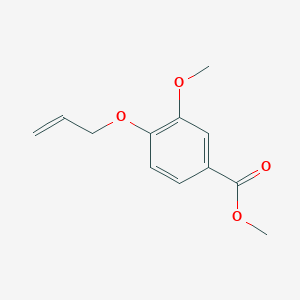
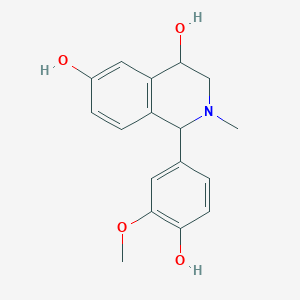
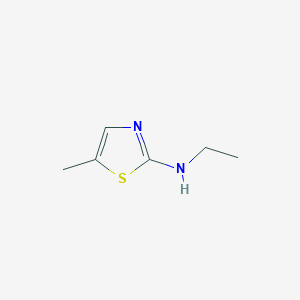
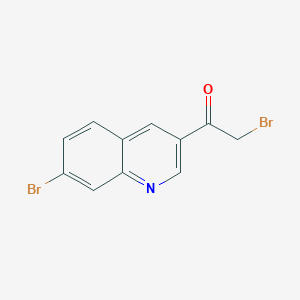
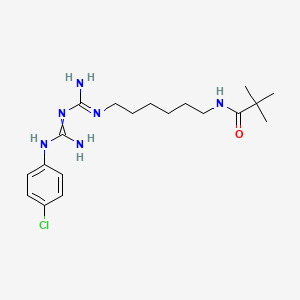

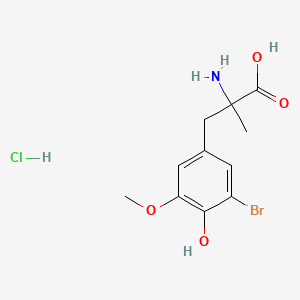
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
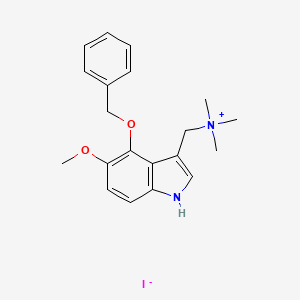
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)

